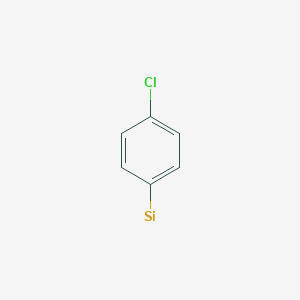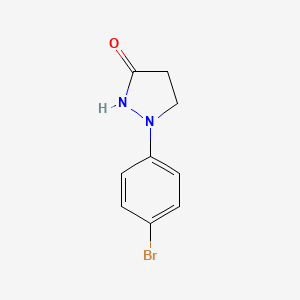
Propyl p-methoxycinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl p-methoxycinnamate is an organic compound that belongs to the class of cinnamates. It is an ester formed from p-methoxycinnamic acid and propanol. This compound is known for its pleasant fragrance and is widely used in the cosmetic and pharmaceutical industries due to its UV-absorbing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl p-methoxycinnamate can be synthesized through the esterification of p-methoxycinnamic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar esterification processes. The use of biocatalysts, such as lipases, has also been explored to achieve a more environmentally friendly and efficient synthesis. For instance, Rhizopus oryzae lipase has been used to catalyze the esterification of p-methoxycinnamic acid with propanol under mild conditions, resulting in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl p-methoxycinnamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form p-methoxybenzoic acid.
Reduction: The double bond in the cinnamate structure can be reduced to form the corresponding saturated ester.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
- p-Methoxybenzoic acid
Reduction: this compound
Substitution: Various substituted cinnamates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Propyl p-methoxycinnamate has a wide range of applications in scientific research:
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of propyl p-methoxycinnamate involves its ability to absorb UV radiation, thereby protecting the skin from harmful UV rays. It acts by dissipating the absorbed energy as heat, preventing the formation of reactive oxygen species that can cause cellular damage. Additionally, its antioxidant properties contribute to its protective effects by neutralizing free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl p-methoxycinnamate
- Octyl p-methoxycinnamate
- Methyl p-methoxycinnamate
Comparison
Propyl p-methoxycinnamate is unique due to its specific ester group, which influences its solubility, volatility, and UV-absorbing properties. Compared to ethyl and methyl p-methoxycinnamate, this compound has a higher molecular weight and different physical properties, making it suitable for specific applications in cosmetics and pharmaceuticals. Octyl p-methoxycinnamate, on the other hand, is more commonly used in sunscreens due to its higher UVB absorption capacity .
Eigenschaften
CAS-Nummer |
68141-12-8 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
propyl 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-10-16-13(14)9-6-11-4-7-12(15-2)8-5-11/h4-9H,3,10H2,1-2H3 |
InChI-Schlüssel |
WZXKPNYMUZGZIA-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C=CC1=CC=C(C=C1)OC |
Isomerische SMILES |
CCCOC(=O)/C=C/C1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCOC(=O)C=CC1=CC=C(C=C1)OC |
Key on ui other cas no. |
68141-12-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-1,17-dimethyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1623570.png)











![Dibenzo[j,l]fluoranthene](/img/structure/B1623591.png)

